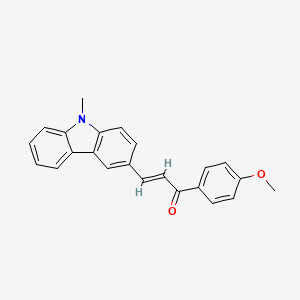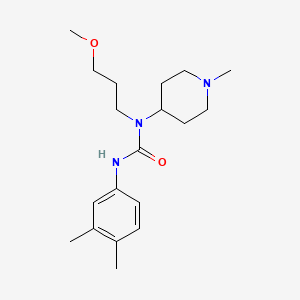
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one, also known as MCPR, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell migration and invasion. Additionally, it has been shown to increase the production of reactive oxygen species, which can lead to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one in lab experiments is its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further study in this area. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop and optimize as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one. One area of focus could be on further elucidating its mechanism of action, which could help to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to explore its potential applications in imaging and diagnostic applications. Finally, research could be conducted to explore the potential of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one as a lead compound for the development of new anticancer agents.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde and 9-methylcarbazole in the presence of a base catalyst to form a Schiff base. This Schiff base is then reacted with acetone to form the final product, 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential anticancer agent. Additionally, 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has been studied for its potential use as a fluorescent dye for imaging applications.
Eigenschaften
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(9-methylcarbazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-24-21-6-4-3-5-19(21)20-15-16(7-13-22(20)24)8-14-23(25)17-9-11-18(26-2)12-10-17/h3-15H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXCRZRAOQLNF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-(9-methylcarbazol-3-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)

![7-methyl-3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5295083.png)

![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)

![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)
![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)
![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)

![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)